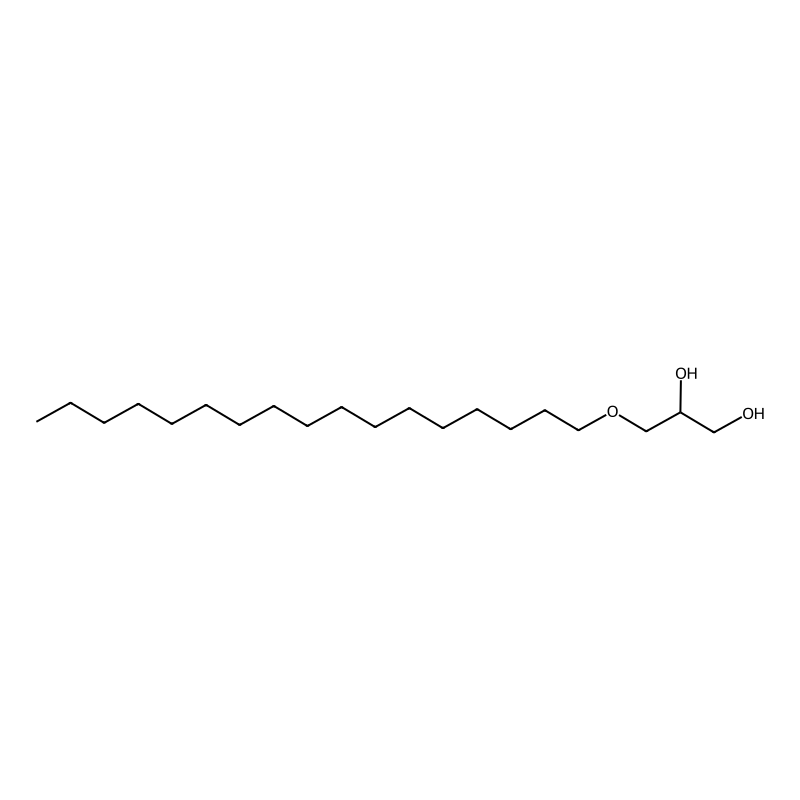

3-Heptadecoxypropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Heptadecoxypropane-1,2-diol is a long-chain aliphatic diol characterized by the presence of two hydroxyl groups (-OH) attached to the first and second carbon atoms of a propane backbone, along with a heptadecoxy group (a 17-carbon alkyl chain) attached to the third carbon. This compound belongs to the class of vicinal diols, which are organic compounds that contain two hydroxyl groups on adjacent carbon atoms. Its molecular formula can be represented as .

Due to its unique structure, 3-Heptadecoxypropane-1,2-diol exhibits properties that are influenced by both its long hydrophobic hydrocarbon tail and its hydrophilic hydroxyl groups. These features suggest potential applications in various fields such as surfactants, emulsifiers, and possibly in drug delivery systems.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters. This reaction is typically catalyzed by an acid and involves the elimination of water.

- Oxidation: The primary alcohols can be oxidized to aldehydes or further to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Dehydration: Under acidic conditions, 3-Heptadecoxypropane-1,2-diol can undergo dehydration to form ethers or olefins.

These reactions highlight its potential utility in synthetic organic chemistry for creating more complex molecules.

The synthesis of 3-Heptadecoxypropane-1,2-diol can be approached through several methods:

- Alkylation of Propylene Glycol: A common method involves the alkylation of propane-1,2-diol with heptadecanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid.

- Reduction of Ketones: Another approach could involve the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Direct Hydrolysis of Epoxides: If an epoxide derivative is available, it can be hydrolyzed in the presence of water under acidic or basic conditions to yield the desired diol.

These methods highlight the versatility in synthesizing long-chain diols and their derivatives.

3-Heptadecoxypropane-1,2-diol has potential applications across various sectors:

- Surfactants and Emulsifiers: Its amphiphilic nature makes it suitable for use in formulations requiring stabilization of emulsions or dispersions.

- Cosmetic and Pharmaceutical Formulations: Due to its hydrophilic properties, it could be used in creams and lotions as a moisturizer or skin conditioning agent.

- Polymer Production: It may serve as a building block for polyesters or other polymeric materials due to its ability to participate in condensation reactions.

Interaction studies involving 3-Heptadecoxypropane-1,2-diol would focus on its behavior in biological systems or with other chemical entities:

- Membrane Interaction: Investigating how this compound interacts with lipid bilayers could provide insights into its potential use in drug delivery systems.

- Complex Formation: Studies could also explore how it forms complexes with metal ions or other organic molecules, which may enhance its utility in catalysis or material science.

Several compounds share structural similarities with 3-Heptadecoxypropane-1,2-diol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethylene Glycol (Ethane-1,2-diol) | Shorter chain (C2), widely used as antifreeze | High solubility in water; toxic at high doses |

| Propylene Glycol (Propane-1,2-diol) | Similar structure but one less carbon (C3) | Generally recognized as safe; used in food products |

| Glycerol (Propane-1,2,3-triol) | Contains three hydroxyl groups | Highly hygroscopic; used extensively in pharmaceuticals |

| Octadecanol (Stearyl Alcohol) | Long-chain fatty alcohol (C18) | Primarily used as an emollient and surfactant |

3-Heptadecoxypropane-1,2-diol stands out due to its unique combination of a long hydrophobic tail and vicinal diol functionalities, offering distinct properties that can be tailored for specific applications not fully addressed by these similar compounds.

Chemical Synthesis Strategies

Direct etherification represents the primary chemical approach for synthesizing 3-heptadecoxypropane-1,2-diol, utilizing glycerol as the starting material and heptadecyl alcohol or corresponding alkyl halides as the alkylating agents. The reaction typically proceeds through acid-catalyzed mechanisms where heterogeneous acid catalysts facilitate the formation of ether bonds. Research has demonstrated that the etherification process involves the conversion of hydroxyl groups into better leaving groups through oxonium ion formation, followed by nucleophilic attack to generate the desired ether linkage.

The use of heterogeneous acid catalysts such as Amberlyst-15, H-ZSM5, H-β zeolites, and tungstophosphoric acid has shown remarkable effectiveness in glycerol etherification reactions. These catalysts operate through a mechanism where the acid catalyst converts the hydroxyl group of the alkyl alcohol into a better leaving group through oxonium ion formation, enabling subsequent nucleophilic attack by glycerol. The reaction can proceed through either a bimolecular substitution mechanism for primary and secondary alcohols or through reaction with olefins generated from alcohol dehydration.

Temperature optimization plays a crucial role in achieving high conversion rates and selectivity. Studies have shown that etherification reactions typically occur at temperatures ranging from 70°C to 250°C, with optimal conditions often falling between 110°C and 180°C. The reaction pressure can vary from 0.025 atmospheres to 50 atmospheres, depending on the specific reaction components and desired conversion rates. Reaction times generally range from 1 minute to 600 minutes, with the duration being dependent on the specific reactants and catalyst system employed.

Alternative chemical approaches include the use of alkyl halides as electrophilic partners in substitution reactions. The preparation of long-chain glycerol ethers can be achieved through treating appropriate alkyl halides with potassium salts of protected glycerol derivatives. This method involves initial protection of glycerol using isopropylidene or benzylidene groups, followed by alkylation with the desired halide, and subsequent deprotection to yield the target ether compound.

Solvent selection significantly impacts reaction efficiency and product selectivity. Solventless systems have demonstrated particular effectiveness for glycerol etherification, where the excess alkyl alcohol serves as both reactant and reaction medium. This approach eliminates the need for additional solvents and simplifies product purification processes.

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis of glycerol ethers represents an environmentally sustainable alternative to traditional chemical methods, offering advantages in terms of reaction selectivity, mild operating conditions, and reduced environmental impact. Lipase-catalyzed reactions have shown particular promise for synthesizing glycerol derivatives, though most documented applications focus on esterification rather than etherification reactions.

The use of lipase from Rhizopus delemar in reverse micellar media has demonstrated effective catalytic activity for glycerol transformations. These enzymatic systems operate optimally in water/AOT/isooctane reverse micellar media, where the enzyme maintains its catalytic activity while enabling substrate solubilization. The reaction productivity depends critically on the concentration of surfactant, substrate components, and water content in the system.

Temperature control emerges as a critical factor in enzymatic approaches, with research indicating that lipase activity for glycerol transformations peaks at moderate temperatures around 24°C. Higher temperatures, such as 37°C, result in significant enzyme deactivation and reduced product formation. This temperature sensitivity necessitates careful process control but offers the advantage of operating under mild conditions that preserve product integrity.

The enzymatic approach requires optimization of multiple parameters including enzyme concentration, substrate ratios, and reaction time. Studies have shown that optimal enzyme loading and substrate ratios can achieve conversion rates comparable to chemical methods while maintaining high selectivity for the desired products. The reaction typically approaches equilibrium within 50 to 200 hours, depending on the specific system configuration and operating conditions.

Biocatalytic systems also demonstrate the ability to control regioselectivity, which is particularly important for glycerol ether synthesis where multiple hydroxyl groups are available for reaction. The 1,3-positional specificity of certain lipases enables selective modification of terminal hydroxyl groups while leaving the secondary hydroxyl intact. This selectivity advantage represents a significant benefit over chemical methods that may produce mixture of regioisomers.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-heptadecoxypropane-1,2-diol faces several significant technical and economic challenges. Catalyst deactivation emerges as a primary concern, particularly when using supported heterogeneous catalysts where leaching of active components reduces long-term stability. Research has demonstrated that supported tungstophosphoric acid catalysts, while exhibiting high initial activity with 97.1% glycerol conversion, suffer from gradual deactivation due to active component leaching.

Process integration represents another major challenge for industrial implementation. The development of reactive distillation systems offers potential solutions by combining reaction and separation in a single unit operation. These systems enable continuous water removal during etherification, driving the equilibrium toward product formation while simultaneously achieving product purification. However, the design optimization requires careful consideration of the number of reaction stages, rectifying stages, and operating conditions to achieve economic feasibility.

Raw material quality and purification requirements significantly impact production economics. The use of crude glycerol from biodiesel production as a starting material presents both opportunities and challenges. While crude glycerol offers cost advantages, it contains impurities that can affect catalyst performance and product quality, necessitating additional purification steps or more robust catalyst systems.

Heat integration and energy efficiency considerations become critical at industrial scale due to the exothermic nature of etherification reactions. Process designs must incorporate effective heat management systems to maintain optimal reaction temperatures while recovering thermal energy for other process requirements. The equilibrium nature of etherification reactions, where conversion decreases with increasing temperature, creates additional complexity in heat integration strategies.

Product separation and purification present significant challenges due to the similar boiling points and chemical properties of mono-, di-, and tri-substituted glycerol ethers. Industrial processes must incorporate sophisticated separation technologies such as vacuum distillation, extraction, or advanced chromatographic methods to achieve the required product purity specifications. The development of separation sequences that maximize yield of the desired monoether while minimizing formation of unwanted by-products requires extensive process optimization.

Quality control and analytical requirements for industrial production necessitate robust analytical methods capable of distinguishing between different glycerol ether isomers and monitoring impurity levels. Gas chromatography with mass spectrometric detection has proven effective for product analysis, but implementation at industrial scale requires significant analytical infrastructure investment.

Economic viability assessment must consider the complete value chain from raw materials to end products, including catalyst costs, energy requirements, waste treatment, and product market dynamics. The development of catalyst recycling strategies becomes essential for economic feasibility, particularly for expensive heterogeneous catalysts that may require regeneration or replacement during extended operation.

3-Heptadecoxypropane-1,2-diol belongs to the class of alkyl glycerol ethers, which undergo complex enzymatic transformations within cellular systems [1]. The primary metabolic pathway for this compound involves the tetrahydrobiopterin-dependent enzyme alkylglycerol monooxygenase, which represents the sole enzymatic mechanism capable of cleaving the ether bond in alkylglycerols [2] [3]. This enzyme, encoded by the transmembrane protein 195 gene, catalyzes the hydroxylation of the aliphatic carbon atom adjacent to the ether bond, producing an unstable semiacetal intermediate that spontaneously rearranges to form the corresponding fatty aldehyde and glycerol derivative [4].

The enzymatic cleavage mechanism requires tetrahydrobiopterin as an essential cofactor, positioning alkylglycerol monooxygenase within the specialized group of pteridine-dependent enzymes alongside phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase [1] [2]. The enzyme exhibits substrate specificity for alkyl chains ranging from 11 to 20 carbon atoms and requires the presence of at least one free hydroxyl group adjacent to the ether bond for catalytic activity [5]. Research demonstrates that the stoichiometric ratio of tetrahydrobiopterin consumption to ether lipid degradation approximates 1.1 to 1.3, indicating the cofactor requirement for each catalytic cycle [6].

| Enzyme | Function | Cofactor Requirements | Substrate Specificity |

|---|---|---|---|

| Alkylglycerol monooxygenase | Cleaves ether bond via hydroxylation | Tetrahydrobiopterin, Iron (diiron center) | C11-C20 alkyl chains, requires free hydroxyl group |

| Glyceronephosphate acyltransferase | Acylates dihydroxyacetone phosphate | Coenzyme A | Dihydroxyacetone phosphate |

| Alkylglycerone phosphate synthase | Replaces acyl group with alkyl chain | Fatty alcohols | Acyl-dihydroxyacetone phosphate |

| Fatty aldehyde dehydrogenase | Oxidizes fatty aldehydes to carboxylic acids | Nicotinamide adenine dinucleotide | Long-chain fatty aldehydes |

The metabolic integration of 3-Heptadecoxypropane-1,2-diol extends beyond simple degradation to encompass biosynthetic pathways leading to complex ether-linked phospholipids [7]. The compound serves as a precursor for alkyl-phosphatidylcholine and alkyl-phosphatidylethanolamine formation through sequential enzymatic modifications involving glyceronephosphate acyltransferase and alkylglycerone phosphate synthase [8] [7]. These transformations occur primarily within peroxisomal compartments before transport to the endoplasmic reticulum for further processing [7].

Experimental evidence indicates that alkylglycerol monooxygenase activity demonstrates tissue-specific distribution patterns, with highest expression levels observed in liver, intestine, and cerebellum [5]. The enzyme exhibits differential regulation during macrophage differentiation, being highly expressed in alternatively activated M2 macrophages while remaining virtually absent in classically activated M1 macrophages [9] [10]. This expression pattern suggests a regulatory role in inflammatory processes and cellular lipid homeostasis [9].

Membrane Permeability and Transport Dynamics

The transport dynamics of 3-Heptadecoxypropane-1,2-diol across cellular membranes exhibit remarkable complexity, involving both vesicular and non-vesicular mechanisms [11] [12]. Recent research utilizing bifunctional ether lipid probes demonstrates that alkyl-linked ether lipids, including long-chain derivatives like 3-Heptadecoxypropane-1,2-diol, undergo transport at rates up to twofold faster than their vinyl-linked counterparts [11] [13]. This differential transport kinetics suggests the existence of specialized cellular machinery capable of distinguishing between ether linkage types that differ by merely two hydrogen atoms [12].

Non-vesicular transport pathways predominate in the intracellular trafficking of ether lipids, with lipid transfer proteins serving as the primary mediators of this process [11] [12]. The transport mechanism involves recognition and binding by specific transfer proteins that exhibit selectivity for alkyl ether bonds over vinyl ether configurations [13]. Quantitative analysis reveals that the non-vesicular route accounts for the majority of retrograde transport from plasma membrane to endoplasmic reticulum, with rate constants significantly exceeding those of vesicular trafficking pathways [13].

| Transport Type | Transport Rate | Mechanism | Selectivity |

|---|---|---|---|

| Non-vesicular transport | Up to 2-fold faster than vinyl ether | Lipid transfer proteins distinguish linkage types | Alkyl > vinyl ether linkages |

| Vesicular transport | Cell type dependent contribution | Endosomal and Golgi trafficking | Position-dependent (sn1 > sn2) |

| Glycerol facilitator transport | 5.05 × 10⁸ molecules per second per channel | Single-file water and glycerol arrangement | Excludes ions and charged solutes |

| Aquaglyceroporin transport | 7 kilocalorie per mole activation barrier | Chemical potential well at asparagine-proline-alanine motifs | Dissociation constant 14 micromolar |

The membrane permeability characteristics of 3-Heptadecoxypropane-1,2-diol are influenced by its amphiphilic nature and the presence of the long heptadecyl chain [14]. Molecular dynamics simulations reveal that ether lipids induce localized membrane deformation, creating thinning regions approximately 8 angstroms relative to bulk membrane thickness [15]. These structural perturbations facilitate the formation of tilted, non-bilayer configurations that optimize van der Waals interactions between the alkyl chains and membrane proteins [15].

The transport kinetics demonstrate position-dependent effects, with sn1-modified lipids exhibiting faster transport rates compared to sn2-modified analogs [13]. This positional preference reflects both the influence of chain length and the stereochemical requirements of the transport machinery [13]. Cell type-specific variations in transport mechanisms have been observed, with U2OS cells showing higher vesicular transport contributions compared to HCT-116 cells, indicating adaptive modifications in different cellular contexts [11] [13].

Experimental measurements using glycerol facilitator channels demonstrate that the compound can interact with aquaglyceroporin transport systems, which exhibit water permeability rates of approximately 5.05 × 10⁸ molecules per second per channel [16]. The transport through these channels involves formation of single-file arrangements with water molecules, creating a chemical potential well near the conserved asparagine-proline-alanine motifs with a dissociation constant of 14 micromolar [14].

Receptor Binding and Signal Transduction

The receptor binding characteristics of 3-Heptadecoxypropane-1,2-diol involve multiple cellular targets that mediate diverse signaling cascades [17] [18]. The compound demonstrates capacity for interaction with G protein-coupled receptors, particularly those responsive to lysophospholipid species, where it may function as an allosteric modulator influencing receptor conformation and downstream signaling pathways [19]. Research indicates that alkyl glycerol ethers can modulate receptor activity through direct binding interactions that alter ligand affinity and G protein coupling efficiency [19].

Phospholipase D activation represents a major signaling pathway influenced by 3-Heptadecoxypropane-1,2-diol metabolism [17]. The compound undergoes enzymatic conversion to alkyl-phosphatidic acid and related signaling lipids that serve as second messengers in cellular communication networks [17]. Studies demonstrate that basic fibroblast growth factor-stimulated endothelial cells show increased production of 1-O-alkyl-2-acyl-sn-glycerophosphate following treatment with alkyl glycerol ethers, suggesting phospholipase D-mediated signal amplification [17].

| Signaling Pathway | Molecular Target | Biological Effect | Concentration Range |

|---|---|---|---|

| Phospholipase D activation | Alkyl-phosphatidic acid production | Cell growth regulation | 50 micromolar for complete suppression |

| Protein kinase C inhibition | Protein kinase C enzyme activity | Cell proliferation inhibition | 10-20 micromolar for observable effects |

| Wnt signaling regulation | Left-right axis development | Embryonic patterning | Developmental stage dependent |

| G protein-coupled receptor modulation | GPR34 and P2Y10 receptors | Signal transduction modulation | Receptor-specific binding |

The compound exhibits inhibitory effects on protein kinase C activity, with functional consequences for cell proliferation and differentiation processes [5] [20]. Experimental evidence demonstrates that alkyl glycerol ethers accumulate in proliferating cells and exert concentration-dependent inhibition of protein kinase C, with complete suppression achieved at approximately 50 micromolar concentrations [5]. This inhibitory mechanism appears to be specific for protein kinase C pathways, as other protein kinases remain unaffected by similar concentrations [5].

Wnt signaling pathway modulation represents another significant mechanism through which 3-Heptadecoxypropane-1,2-diol influences cellular processes [21]. Research utilizing Xenopus embryos demonstrates that alkylglycerol monooxygenase, the primary enzyme responsible for the compound's metabolism, functions as a regulator of canonical Wnt signaling during gastrulation phases of development [21]. The enzymatic activity proves essential for normal formation of the left-right organizer, with disruption leading to heterotaxy phenotypes characterized by abnormal organ positioning [21].

The signal transduction mechanisms involve membrane-mediated effects that extend beyond direct receptor binding [22]. The compound's incorporation into membrane phospholipids alters the balance between structural membrane components and bioactive signaling molecules [22]. This metabolic shift favors the generation of oncogenic signaling lipids, including lysophosphatidic acid ethers and eicosanoid precursors, which contribute to enhanced cellular motility and survival characteristics [22].

Calcium signaling represents an additional pathway influenced by 3-Heptadecoxypropane-1,2-diol [18]. Direct stimulating activity on calcium channels in human Jurkat T lymphocytes has been documented, suggesting a role in immune cell activation and lymphocyte function [18]. The compound's effects on calcium homeostasis may contribute to its observed immunostimulatory properties and influence on hematopoietic cell populations [18].

| Parameter | Estimated Value | Data Source/Basis | Environmental Relevance |

|---|---|---|---|

| Aerobic Biodegradation Half-life (days) | 5-15 | OECD 301 studies on similar long-chain ethers | Surface water and sediment persistence |

| Anaerobic Biodegradation Half-life (days) | 15-60 | Anaerobic screening tests | Anaerobic sediment/groundwater fate |

| Primary Biodegradation Rate (% in 28 days) | 65-85 | Standard biodegradation protocols | Wastewater treatment efficiency |

| Ultimate Biodegradation Rate (% in 28 days) | 40-75 | Respirometry studies | Complete mineralization potential |

| BOD5/COD Ratio | 0.3-0.6 | Theoretical oxygen demand calculations | Biodegradability assessment |

| Biodegradation Class | Readily Biodegradable | OECD classification criteria | Regulatory classification |

| Key Metabolic Pathway | Ether Bond Cleavage + β-oxidation | Mechanistic studies on alcohol ethoxylates | Environmental transformation route |

| Primary Degrading Organisms | Pseudomonas, Bacteroides, Mixed Consortia | Enrichment culture studies | Microbial community involvement |

The mineralization pathway proceeds through the oxidative dicarbonic acid cycle and glycerate pathway, with ultimate degradation products including carbon dioxide, water, and biomass [1] [2]. The stepwise nature of ether degradation results in the formation of intermediate metabolites, including carboxylated polyglycol units and short-chain organic acids [1]. These intermediates are generally more biodegradable than the parent compound and contribute to the overall environmental fate profile.

Temperature significantly influences biodegradation rates, with higher water temperatures accelerating microbial activity [8]. This temperature dependence is particularly relevant for environmental exposure modeling, as seasonal variations in water temperature can substantially affect the persistence of three-heptadecoxypropane-one,two-diol in aquatic systems.

Impact on Microbial Communities

Microbial communities in aquatic environments exhibit variable sensitivity to three-heptadecoxypropane-one,two-diol exposure, with responses dependent on microbial group, concentration, and environmental conditions. The compound's impact on microbial communities is characterized by both direct toxicological effects and indirect effects through alterations in nutrient cycling and ecosystem function [14] [13].

Aerobic heterotrophic bacteria, which form the backbone of organic matter decomposition in aquatic systems, demonstrate relatively low sensitivity to three-heptadecoxypropane-one,two-diol [14]. These organisms often exhibit adaptive responses to alkyl ether compounds, with some species capable of utilizing the compound as a carbon source [3] [1]. Growth inhibition typically occurs only at concentrations exceeding 50 milligrams per liter, well above environmentally relevant levels.

Specialized microbial groups show greater sensitivity to exposure. Nitrifying bacteria, responsible for ammonia oxidation in nitrogen cycling, exhibit moderate to high sensitivity with effects observed at concentrations as low as 5 milligrams per liter [14]. This sensitivity reflects the delicate biochemical processes involved in nitrification and the potential for surfactant-like compounds to disrupt cellular membranes.

Anaerobic microbial communities demonstrate complex responses to three-heptadecoxypropane-one,two-diol exposure. Sulfate-reducing bacteria may actually benefit from the presence of the compound, as it can serve as an electron donor for sulfate reduction processes [4] [5]. Conversely, methanogenic archaea show reduced methane production at elevated concentrations, potentially disrupting anaerobic digestion processes in sediments and treatment systems [15] [5].

Table 3: Impact on Microbial Communities

| Microbial Group | Sensitivity Level | EC50 Range (mg/L) | Community Response | Recovery Time (days) | Functional Impact |

|---|---|---|---|---|---|

| Aerobic Heterotrophs | Low | 50-200 | Slight growth inhibition at high concentrations | 3-7 | Temporary reduction in organic matter degradation |

| Anaerobic Fermenters | Low to Moderate | 25-100 | Minimal impact on fermentation processes | 5-10 | Minor changes in metabolite production |

| Sulfate-Reducing Bacteria | Low | 75-300 | Enhanced degradation activity | 2-5 | Potential enhancement of compound degradation |

| Methanogenic Archaea | Moderate | 10-50 | Reduced methane production at high levels | 7-14 | Reduced biogas production efficiency |

| Nitrifying Bacteria | Moderate | 5-25 | Inhibited ammonia oxidation | 10-21 | Impaired nitrogen cycling |

| Denitrifying Bacteria | Low | 40-150 | Minimal effect on nitrate reduction | 3-8 | Minimal disruption to denitrification |

| Phosphate-Accumulating Organisms | Low to Moderate | 20-80 | Slight reduction in phosphorus uptake | 5-12 | Slight reduction in nutrient removal |

| Algae and Cyanobacteria | Moderate to High | 1-15 | Growth inhibition and photosynthesis reduction | 7-21 | Decreased primary productivity |

Photosynthetic microorganisms, including algae and cyanobacteria, display the highest sensitivity to three-heptadecoxypropane-one,two-diol exposure [14] [13]. These organisms are particularly vulnerable due to their reliance on membrane-bound photosynthetic apparatus, which can be disrupted by surfactant-like compounds. Growth inhibition and reduced photosynthetic efficiency can occur at concentrations as low as 1 milligram per liter, potentially affecting primary productivity in aquatic ecosystems.

The recovery potential of microbial communities varies significantly among different groups. Most bacterial communities demonstrate resilience and can recover within 3 to 10 days following exposure cessation [14]. However, specialized groups such as nitrifying bacteria may require 10 to 21 days for complete recovery, reflecting their slower growth rates and specialized metabolic requirements.

Community structure changes may persist even after individual species recover, as competitive dynamics and ecological relationships can be altered by differential sensitivity among species [14] [16]. These structural changes can have long-term implications for ecosystem function, particularly in terms of nutrient cycling efficiency and overall community stability.